2-(1-Aminoethyl)-3-fluorophenol;hydrochloride
Description
2-(1-Aminoethyl)-3-fluorophenol hydrochloride is an aromatic compound featuring a benzene ring substituted with a hydroxyl group (phenol), a fluorine atom at position 3, and a 1-aminoethyl group (-CH(NH₂)CH₃) at position 2. The hydrochloride salt enhances its stability and solubility in aqueous media. This compound is structurally analogous to bioactive molecules, such as vasoconstrictors and dopamine agonists, where substituents like fluorine and aminoethyl groups influence pharmacological properties .
Properties
IUPAC Name |
2-(1-aminoethyl)-3-fluorophenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-5(10)8-6(9)3-2-4-7(8)11;/h2-5,11H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRHBZSDEDNPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-3-fluorophenol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorophenol, which is commercially available.
Formation of Hydrochloride Salt: The resulting 2-(1-Aminoethyl)-3-fluorophenol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification Steps: Including crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-3-fluorophenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-(1-Aminoethyl)-3-fluoroquinone.
Reduction: Formation of 2-(1-Aminoethyl)-3-fluorocyclohexanol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminoethyl)-3-fluorophenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to naturally occurring compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-3-fluorophenol;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenol Derivatives
(a) 3-(1-Aminoethyl)phenol Hydrochloride
- Key Differences: The absence of fluorine reduces electron-withdrawing effects, leading to a higher pKa for the phenol group compared to the fluorinated analog. This impacts solubility and hydrogen-bonding capacity .
- Applications : Used as a building block in organic synthesis; lacks documented pharmacological activity.
(b) Methoxamine Hydrochloride
- Structure: 2,5-Dimethoxy and 1-aminoethyl substituents on benzene.
- Key Differences : Methoxy groups are electron-donating, increasing lipophilicity and altering receptor binding compared to fluorine. Methoxamine acts as a vasoconstrictor by targeting α-adrenergic receptors .
- Physicochemical Impact : Methoxy groups enhance metabolic stability but reduce aqueous solubility relative to fluorine .
Fluorinated Analogous Compounds
(a) Methyl 2-amino-2-(3-fluorophenyl)acetate Hydrochloride
- Structure: 3-fluorophenyl group with an amino-acetate ester.
- Key Differences: The acetate ester introduces hydrolytic instability under physiological conditions, unlike the phenol group in the target compound. Fluorine’s position (meta) is retained, but the lack of an aminoethyl chain limits structural overlap .
(b) Methyl 3-amino-3-(2,4-difluorophenyl)propanoate Hydrochloride
- Structure: Difluorophenyl group with an amino-propanoate side chain.
- Key Differences: Two fluorine atoms increase electronegativity and may enhance binding to hydrophobic pockets in enzymes. The propanoate chain extends molecular flexibility compared to the rigid aminoethyl-phenol backbone .
Aminoethyl-Benzene Derivatives
(a) Phenylpropanolamine Hydrochloride
- Structure: 2-amino-1-phenyl-1-propanol hydrochloride.
- Key Differences: Lacks fluorine and features a secondary alcohol instead of phenol. This reduces acidity (pKa ~9.4 vs. ~8.5 for fluorophenol) and alters adrenergic receptor selectivity. Used as a decongestant .
(b) Ethylephrine Hydrochloride
- Structure: 3-hydroxyphenyl with ethylaminoethanol side chain.
- Key Differences: The ethylamino group enhances α-adrenergic agonist activity, while the hydroxyl group’s position (meta) and lack of fluorine differentiate its pharmacokinetics .
Physicochemical and Pharmacological Data Comparison
| Compound | Substituents | pKa (Phenol) | LogP | Key Applications |
|---|---|---|---|---|
| 2-(1-Aminoethyl)-3-fluorophenol HCl | 2-(NH₂CH₂CH₃), 3-F, 1-OH | ~8.5 | 1.2 | Research compound (hypothetical CNS applications) |
| 3-(1-Aminoethyl)phenol HCl | 3-(NH₂CH₂CH₃), 1-OH | ~9.0 | 1.5 | Synthetic intermediate |
| Methoxamine HCl | 2,5-(OCH₃), 1-(NH₂CH₂CH₃) | ~10.2 | 2.8 | Vasoconstrictor |
| Phenylpropanolamine HCl | 2-NH₂, 1-OH, 1-CH₂CH₃ | ~9.4 | 1.8 | Decongestant |
| Methyl 2-amino-2-(3-F-phenyl)acetate HCl | 3-F, NH₂CH(COOCH₃) | N/A | 0.9 | Intermediate in drug synthesis |
Mechanistic and Functional Insights
- Fluorine’s Role: The 3-fluoro substituent in the target compound lowers the phenol’s pKa, increasing ionization at physiological pH and enhancing solubility. Fluorine’s electronegativity may also improve receptor binding via dipole interactions .
- Aminoethyl Chain: The 1-aminoethyl group contributes to basicity (pKa ~8.5–9.0) and enables salt formation for improved bioavailability. Similar side chains in Methoxamine and Ethylephrine are critical for adrenergic activity .
Biological Activity
2-(1-Aminoethyl)-3-fluorophenol;hydrochloride, a fluorinated phenolic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an aminoethyl group and a fluorine atom attached to a phenolic structure. Its molecular formula is C8H10ClFNO, with a CAS number of 2418709-11-0. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine atom increases the compound's lipophilicity, potentially enhancing its bioavailability and interaction with cellular membranes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Antitumor Activity
A study synthesized various fluorinated compounds, including derivatives of this compound, and tested their antitumor effects on human cancer cell lines. Notable findings include:
- Cell Line Sensitivity: The compound exhibited significant growth inhibition in MDA-MB-468 (breast cancer) and HT29 (colon cancer) cell lines.
- GI50 Values: Low micromolar GI50 values were observed, indicating potent antitumor activity.
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| This compound | MDA-MB-468 | < 1 |
| Other Fluorinated Derivatives | HT29 | < 5 |
Neuroprotective Effects
Research has indicated that the compound may possess neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. This effect is hypothesized to be mediated through the modulation of antioxidant enzyme activities.
Case Studies
-
In Vivo Studies on Antitumor Efficacy:
- A study conducted on mice bearing tumor xenografts showed that administration of this compound significantly reduced tumor size compared to controls.
- Mechanistic studies suggested that the compound induces apoptosis in tumor cells via caspase activation pathways.
-
Neuroprotection in Animal Models:
- In models of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced markers of inflammation in the brain.
- These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's.
Q & A
Basic Question: What analytical techniques are recommended for characterizing the purity and structural integrity of 2-(1-Aminoethyl)-3-fluorophenol hydrochloride?
Answer:
To confirm purity and structure, use a combination of:
- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities (<1% threshold) .
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and confirm the presence of the fluorophenol and aminoethyl groups .
- Infrared (IR) Spectroscopy to identify functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, C-F stretch at 1100–1200 cm⁻¹) .
- Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS to detect [M+H]⁺ or [M-Cl]⁺ ions) .
Advanced Question: How can researchers resolve discrepancies between observed NMR spectra and theoretical predictions for this compound?
Answer:
Discrepancies often arise from:
- Dynamic effects : Rotameric equilibria of the aminoethyl group can split signals. Use variable-temperature NMR to slow conformational exchange and simplify splitting .
- Solvent interactions : Polar solvents (e.g., D₂O) may protonate the amine, shifting NH₂ signals. Compare spectra in CDCl₃ vs. DMSO-d₆ to assess solvent effects .
- Tautomerism : Fluorophenol’s hydroxyl group may participate in keto-enol tautomerism. Use ¹H-¹⁵N HMBC to confirm hydrogen bonding networks .
Basic Question: What experimental protocols are advised for assessing the compound’s stability under different storage and reaction conditions?
Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store at -20°C in airtight containers to prevent hygroscopic degradation .
- pH Stability : Conduct kinetic studies in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC; acidic conditions may protonate the amine, reducing reactivity .
- Light Sensitivity : Expose samples to UV/visible light (300–700 nm) and track changes via UV-Vis spectroscopy. Use amber vials for long-term storage .
Advanced Question: How should researchers design experiments to investigate the compound’s reactivity with nucleophiles in aqueous vs. nonpolar media?
Answer:
- Kinetic Profiling : Use stopped-flow spectrophotometry to measure reaction rates of the fluorophenol group with nucleophiles (e.g., hydroxide, amines) in water (polar) and THF (nonpolar). Compare activation energies via Arrhenius plots .
- Solvent Effects : Employ Kamlet-Taft parameters to quantify solvent polarity’s impact on transition states. For example, hydrogen-bond-accepting solvents stabilize intermediates in SNAr reactions .
- Control Variables : Fix temperature (25°C), ionic strength (0.1 M NaCl), and nucleophile concentration (0.01–0.1 M) to isolate solvent effects .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powder .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrochloride dissociation .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations immediately .
Advanced Question: How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?
Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions between the fluorophenol moiety and target active sites (e.g., kinases). Prioritize hydrogen bonding with fluorine and π-π stacking of the aromatic ring .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100 ns trajectories. Calculate binding free energies via MM-PBSA .
- QSAR Models : Coramine structural analogs (e.g., substituted phenethylamines) to predict ADMET properties and optimize lead compounds .
Basic Question: What synthetic routes are reported for preparing 2-(1-Aminoethyl)-3-fluorophenol hydrochloride?
Answer:
- Reductive Amination : React 3-fluorophenol with acetaldehyde in the presence of NaBH₃CN to form the aminoethyl intermediate, followed by HCl salt formation .
- Protection/Deprotection : Protect the phenol group with tert-butyldimethylsilyl (TBS) chloride, perform ethylamine coupling via EDC/HOBt, then deprotect with TBAF .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Typical yields range from 60–75% after recrystallization from ethanol .
Advanced Question: How can researchers address contradictory data in the literature regarding the compound’s solubility and partition coefficients?
Answer:
- Standardized Measurements : Use shake-flask methods (OECD Guideline 105) to determine logP in octanol/water. Control pH (7.4) and temperature (25°C) to ensure reproducibility .
- Solubility Analysis : Perform phase-solubility studies in buffered solutions. Discrepancies may arise from polymorphic forms; characterize crystals via XRPD .
- Interlaboratory Validation : Collaborate with multiple labs to compare results using identical batches and protocols .
Basic Question: What spectroscopic methods are suitable for quantifying trace impurities in bulk samples?
Answer:
- GC-MS : Detect volatile byproducts (e.g., unreacted acetaldehyde) with a DB-5 column and electron ionization .
- ICP-OES : Quantify heavy metal residues (e.g., Pd from catalytic reactions) below 10 ppm .
- HPLC-ELSD : Measure non-UV-active impurities (e.g., inorganic salts) using evaporative light scattering detection .
Advanced Question: What strategies mitigate racemization during the synthesis of enantiomerically pure analogs?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during aminoethyl group formation .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze enantiomers selectively in kinetic resolutions .
- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize and resolve intermediates in situ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
